2-(Chloromethyl)-6,8-dimethylimidazo[1,2-a]pyridine hydrochloride 2-(Chloromethyl)-6,8-dimethylimidazo[1,2-a]pyridine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18063280
InChI: InChI=1S/C10H11ClN2.ClH/c1-7-3-8(2)10-12-9(4-11)6-13(10)5-7;/h3,5-6H,4H2,1-2H3;1H
SMILES:
Molecular Formula: C10H12Cl2N2
Molecular Weight: 231.12 g/mol

2-(Chloromethyl)-6,8-dimethylimidazo[1,2-a]pyridine hydrochloride

CAS No.:

Cat. No.: VC18063280

Molecular Formula: C10H12Cl2N2

Molecular Weight: 231.12 g/mol

* For research use only. Not for human or veterinary use.

2-(Chloromethyl)-6,8-dimethylimidazo[1,2-a]pyridine hydrochloride -

Specification

Molecular Formula C10H12Cl2N2
Molecular Weight 231.12 g/mol
IUPAC Name 2-(chloromethyl)-6,8-dimethylimidazo[1,2-a]pyridine;hydrochloride
Standard InChI InChI=1S/C10H11ClN2.ClH/c1-7-3-8(2)10-12-9(4-11)6-13(10)5-7;/h3,5-6H,4H2,1-2H3;1H
Standard InChI Key HIURVUQNAIQSLC-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CN2C1=NC(=C2)CCl)C.Cl

Introduction

Structural and Crystallographic Features

Molecular Architecture

The core structure of 2-(chloromethyl)-6,8-dimethylimidazo[1,2-a]pyridine hydrochloride consists of a planar imidazo[1,2-a]pyridine system. The imidazole ring is fused to a pyridine ring, creating a conjugated π-system that enhances stability and influences electronic properties. Substituents include:

  • Chloromethyl (-CH₂Cl) at position 2: Introduces electrophilic reactivity for nucleophilic substitution.

  • Methyl (-CH₃) at positions 6 and 8: Steric and electronic modulators affecting solubility and intermolecular interactions .

Crystallographic studies of analogous compounds, such as 2-(chloromethyl)pyridine hydrochloride, reveal monoclinic crystal systems (P2₁/c) with unit cell parameters a = 6.5211 Å, b = 10.2467 Å, c = 9.1436 Å, and β = 94.1771° . These metrics suggest tight packing due to hydrogen bonding between the hydrochloride moiety and adjacent molecules.

Table 1: Comparative Crystallographic Data for Related Compounds

CompoundCrystal Systema (Å)b (Å)c (Å)β (°)
2-(Chloromethyl)pyridine hydrochloride Monoclinic6.521110.24679.143694.177
2,6-Bis(chloromethyl)pyridine Monoclinic7.89212.3458.76598.2

Synthetic Pathways and Optimization

Oxidation and Functionalization

A patent (CN104945312A) outlines a four-step synthesis for dichloromethyl pyridine derivatives, adaptable to 2-(chloromethyl)-6,8-dimethylimidazo[1,2-a]pyridine hydrochloride :

  • Oxidation: 2,6-Lutidine reacts with potassium permanganate (KMnO₄) in water at 75–80°C to yield 2,6-dinicotinic acid.

  • Esterification: The diacid undergoes methanol treatment under acidic conditions to form dimethyl esters.

  • Reduction: Sodium borohydride (NaBH₄) and aluminum chloride (AlCl₃) reduce esters to diols (e.g., 2,6-pyridine dimethanol).

  • Chlorination: Thionyl chloride (SOCl₂) converts diols to dichloromethyl derivatives.

Key Reaction Parameters:

  • Molar Ratios: 1:4–5 (lutidine:KMnO₄); 1:2.5–3 (dinicotinic acid:methanol).

  • Yields: ~80% molar yield for final chlorination step .

Alternative Methods

While direct synthesis data for 2-(chloromethyl)-6,8-dimethylimidazo[1,2-a]pyridine hydrochloride is limited, analogous imidazo[1,2-a]pyrimidine derivatives employ cyclocondensation of aminopyrimidines with α-haloketones . For example, 2-(chloromethyl)imidazo[1,2-a]pyrimidine is synthesized via refluxing 2-aminopyrimidine with chloroacetone in acetic acid .

Physicochemical Properties

Stability and Solubility

The hydrochloride salt enhances water solubility compared to the free base. Methyl groups at positions 6 and 8 increase lipophilicity, as evidenced by the logP value of 1.47 for 2-(chloromethyl)imidazo[1,2-a]pyrimidine .

Table 2: Physicochemical Metrics for Analogous Compounds

Property2-(Chloromethyl)imidazo[1,2-a]pyrimidine 2-(Chloromethyl)pyridine hydrochloride
Molecular FormulaC₇H₆ClN₃C₆H₆ClN
Molecular Weight (g/mol)167.60147.58
Density (g/cm³)1.421.25 (estimated)
logP1.471.12

Applications in Medicinal Chemistry

Drug Intermediate

The chloromethyl group serves as a versatile handle for further functionalization. For instance, nucleophilic substitution with amines or thiols can yield targeted bioactive molecules .

Table 3: Structural and Functional Comparison

CompoundKey FeaturesBiological Activity
6-Methylimidazo[1,2-a]pyridineNo chloromethyl groupMutagenic properties
4-Chloro-6-methylimidazo[1,2-a]pyridineChlorine at position 4Distinct activity profile
2-(Chloromethyl)pyridine hydrochloride Simpler pyridine backboneNon-carcinogenic in rodents

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